molecular formula C19H14FN5O2 B2812050 N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-16-4

N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2812050
CAS No.: 1031624-16-4
M. Wt: 363.352
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Description

N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic small molecule based on a quinazolinone core structure, offered for research purposes. The quinazolinone scaffold is recognized in medicinal chemistry for its diverse biological activities. This particular compound features a fused [1,2,3]triazolo[1,5-a]quinazoline core, a cyclopropylamide substituent, and a 3-fluorophenyl group, a structure often associated with investigations into kinase inhibition and other enzymatic processes. Compounds within this structural class are frequently explored in oncology research for their potential to co-target key oncogenic pathways. For instance, related quinazolin-4(3H)-one derivatives have been designed and synthesized as dual-target inhibitors, co-targeting proteins such as poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) for potential breast cancer therapy . The incorporation of the cyclopropyl group is a common strategy in drug design, as this small, strained ring can enhance metabolic stability and influence the compound's conformation and binding affinity to biological targets . Researchers may find this compound valuable for probing novel therapeutic strategies, particularly in the context of synthetic lethality in cancers with specific genetic vulnerabilities. As with all research chemicals, this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own assays to determine the specific activity and mechanism of action for this compound.

Properties

IUPAC Name

N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c20-12-3-1-2-10(8-12)16-17-22-19(27)14-7-4-11(18(26)21-13-5-6-13)9-15(14)25(17)24-23-16/h1-4,7-9,13,24H,5-6H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHSKHPZWHCFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of an appropriate hydrazine derivative with an alkyne to form the triazole ring.

    Quinazoline Ring Formation: The triazole intermediate is then reacted with an anthranilic acid derivative under acidic conditions to form the quinazoline ring.

    Introduction of the Cyclopropyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinazoline ring or the triazole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Structural Features

The compound features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the cyclopropyl group and the fluorophenyl substituent further enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as NF-kB and PI3K-AKT.

Case Study: Prostate Cancer

In a study involving PC-3 prostate cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlated with higher concentrations of the compound. The study highlighted its potential as a therapeutic agent in prostate cancer treatment .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

Case Study: Bacterial Infections

In laboratory settings, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth at low micromolar concentrations .

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, thereby disrupting key biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazoloquinazoline derivatives. A key analog, 3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (ID: E543-0395), provides a basis for structural and functional comparison .

Structural and Physicochemical Differences

Parameter Target Compound E543-0395
Carboxamide Substituent Cyclopropyl Thiophen-2-ylmethyl
Molecular Formula C₁₉H₁₅FN₅O₂ (inferred*) C₂₁H₁₄FN₅O₂S
Molecular Weight ~367.36 g/mol (calculated*) 419.44 g/mol
Key Functional Groups Fluorophenyl, cyclopropyl, triazoloquinazoline Fluorophenyl, thiophene, triazoloquinazoline

*Inferred based on structural substitution from E543-0395.

  • Substituent Effects: Cyclopropyl vs. However, the thiophene’s aromaticity may enable π-π stacking or sulfur-mediated interactions with biological targets. Electron Effects: The fluorine atom on the phenyl ring in both compounds enhances electronegativity, which could influence binding affinity to polar active sites.

Hypothesized Pharmacokinetic and Pharmacodynamic Properties

  • Lipophilicity : The cyclopropyl group likely increases logP compared to the sulfur-containing thiophenemethyl group, favoring passive diffusion across lipid membranes.
  • Metabolic Stability : Cyclopropyl’s strained ring resists oxidative metabolism, whereas thiophene may undergo CYP450-mediated oxidation, reducing E543-0395’s half-life .
  • Target Binding : Thiophene’s sulfur atom could engage in unique interactions (e.g., sulfur-π or hydrogen bonding), while the cyclopropyl group may occupy hydrophobic pockets more efficiently.

Limitations of Current Data

The evidence lacks experimental data (e.g., IC₅₀, solubility, or in vivo efficacy) for both compounds. Further studies are required to validate these theoretical comparisons.

Biological Activity

N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological activity, and pharmacological evaluations based on diverse sources.

  • Molecular Formula: C19H14FN5O2
  • Molecular Weight: 363.3 g/mol
  • CAS Number: 1031624-16-4

Synthesis

The synthesis of this compound typically involves the formation of a triazole ring followed by cyclization to form the quinazoline structure. The process may include:

  • Formation of the Triazole Ring: Reaction of hydrazine derivatives with suitable aldehydes or ketones.
  • Cyclization: Subsequent reactions to form the quinazoline ring.
  • Substitution Reactions: Introducing cyclopropyl and fluorophenyl groups to achieve the final structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines:

Cancer Cell Line IC50 (µM) Activity
Hepatocellular carcinoma (HePG-2)29.47Moderate
Mammary gland breast cancer (MCF-7)39.41Moderate
Human prostate cancer (PC3)Not SpecifiedUnder Evaluation
Colorectal carcinoma (HCT-116)17.35High Activity

These results indicate that the compound exhibits moderate to high cytotoxicity against selected cancer cell lines, particularly HCT-116 and HePG-2 .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation: Inducing apoptosis in cancer cells.
  • Cell Cycle Arrest: Studies suggest that certain derivatives can arrest the cell cycle at the G2/M phase .

Pharmacological Evaluations

Various pharmacological evaluations have been conducted to assess the compound's broader biological activities:

  • Antimicrobial Activity: Some derivatives have shown promising antibacterial effects against common pathogens.
  • Topoisomerase Inhibition: Compounds in this class have been studied for their ability to inhibit topoisomerases, enzymes critical for DNA replication and transcription .

Case Studies

A notable study involved screening a library of compounds for their efficacy against multicellular spheroids of cancer cells. N-cyclopropyl derivatives were identified as having significant activity compared to standard chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the triazoloquinazoline core via cyclization of 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate under reflux (ethanol, 80–100°C) .
  • Step 2: Functionalization with the cyclopropylcarboxamide group via nucleophilic substitution or coupling reactions (e.g., using DMF as solvent and potassium carbonate as a base) .
  • Step 3: Purification via column chromatography (ethyl acetate/light petroleum gradient) .
    Key Variables: Solvent choice (ethanol or DMF), reaction time (24–72 hours), and temperature control (70–100°C) significantly impact yield (typically 55–75%) .

Q. How is the compound characterized structurally?

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR (DMSO-d6) peaks: δ 7.2–8.3 ppm (aromatic protons), δ 2.7–3.9 ppm (cyclopropyl and triazole protons) .
    • 13C NMR confirms carbonyl (C=O) at ~170 ppm and fluorophenyl carbons at ~115–160 ppm .
  • Infrared Spectroscopy (IR): Bands at 1680–1700 cm⁻¹ (C=O stretch), 1250–1350 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry (LC-MS): Molecular ion [M+H]+ at m/z 420–450 (exact mass depends on substituents) .

Q. What are the preliminary biological screening protocols for this compound?

  • Antimicrobial Activity: Test against Staphylococcus aureus and Candida albicans using Mueller-Hinton agar (MIC determination via serial dilution) .
  • Anti-inflammatory Assays: Measure inhibition of TNF-α and IL-6 in LPS-stimulated macrophages (ELISA) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values calculated .

Advanced Research Questions

Q. How can contradictory data on bioactivity across similar triazoloquinazolines be resolved?

  • Case Example: A derivative with a 3-methylphenyl group showed potent antifungal activity (MIC = 8 µg/mL) , while a 3-fluorophenyl analog exhibited weak activity (MIC > 64 µg/mL).
  • Hypothesis: Fluorine’s electron-withdrawing effects reduce membrane permeability.
  • Methodological Approach:
    • Perform logP measurements (shake-flask method) to compare lipophilicity .
    • Use molecular docking to assess binding affinity to fungal CYP51 (Lanosterol 14α-demethylase) .
    • Validate with synchrotron X-ray crystallography of ligand-enzyme complexes .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening: Replace benzyltributylammonium bromide with phase-transfer catalysts (e.g., PEG-400) to enhance cyclopropane coupling efficiency .
  • Solvent Optimization: Use microwave-assisted synthesis in DMF at 120°C to reduce reaction time from 72 to 12 hours .
  • Quality Control: Implement inline FTIR to monitor intermediate formation and minimize byproducts .

Q. How does the 3-fluorophenyl substituent influence metabolic stability?

  • In Vitro Studies:
    • Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS.
    • Compare half-life (t1/2) to non-fluorinated analogs (e.g., 3-methylphenyl: t1/2 = 45 min vs. 3-fluorophenyl: t1/2 = 90 min) .
  • Mechanistic Insight: Fluorine reduces oxidative metabolism by CYP3A4 due to steric and electronic effects .

Key Recommendations for Researchers

  • Prioritize structure-activity relationship (SAR) studies to balance lipophilicity and target binding.
  • Use advanced purification (e.g., preparative HPLC) for high-purity batches in pharmacokinetic studies.
  • Explore prodrug strategies to enhance solubility (e.g., phosphate ester derivatives) .

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